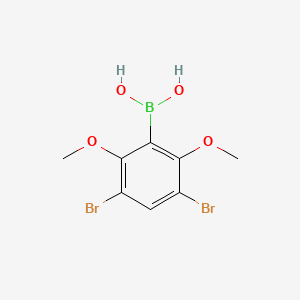
3,5-Dibromo-2,6-dimethoxyphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-2,6-dimethoxyphenylboronic acid is an organic compound with the molecular formula C8H9BBr2O4. It is a boronic acid derivative, characterized by the presence of two bromine atoms and two methoxy groups attached to a phenyl ring. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2,6-dimethoxyphenylboronic acid typically involves the bromination of 2,6-dimethoxyphenylboronic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
3,5-Dibromo-2,6-dimethoxyphenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. .
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is often conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide will yield a biaryl compound, while nucleophilic substitution with an amine will produce an arylamine derivative .
科学的研究の応用
3,5-Dibromo-2,6-dimethoxyphenylboronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Material Science: The compound is utilized in the preparation of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 3,5-Dibromo-2,6-dimethoxyphenylboronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions. The compound’s bromine atoms also facilitate its participation in cross-coupling reactions by providing reactive sites for palladium-catalyzed processes .
類似化合物との比較
Similar Compounds
2,6-Dimethoxyphenylboronic acid: Lacks the bromine atoms, making it less reactive in certain coupling reactions.
3,5-Dibromophenylboronic acid: Similar structure but without the methoxy groups, affecting its solubility and reactivity.
Uniqueness
3,5-Dibromo-2,6-dimethoxyphenylboronic acid is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and solubility in organic solvents. This makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
特性
IUPAC Name |
(3,5-dibromo-2,6-dimethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBr2O4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALBYDZRQJCTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC(=C1OC)Br)Br)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBr2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














